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molecular formula C11H12N2O7 B8310214 6-Ethoxycarbonylmethoxy-5-nitro-nicotinic acid methyl ester

6-Ethoxycarbonylmethoxy-5-nitro-nicotinic acid methyl ester

Cat. No. B8310214
M. Wt: 284.22 g/mol
InChI Key: NGPXWAVPBFAMSB-UHFFFAOYSA-N
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Patent
US07141564B2

Procedure details

A solution of ethyl glyoxalate (2.80 g) in dry dioxan (100 mL), cooled in ice, was treated with sodium hydride (60% dispersion in oil; 1.30 g) and the mixture was heated at 50° C. for 30 minutes and cooled in ice. A solution of 6-chloro-5-nitro-nicotinic acid methyl ester (5.25 g) [prepared as described by A. H. Berrie et al. J. Chem. Soc. 2590-2594 (1951)] in dioxan (40 mL) was added and the solution was stirred at 0° C. for 30 minutes and then at room temperature overnight. The reaction mixture was evaporated to dryness, sodium bicarbonate solution was added to pH 7, and the mixture extracted with chloroform, dried (anhydrous sodium sulfate) and evaporated to afford a semi-solid that was chromatographed on silica gel [dichloromethane-hexane (1:1) then dichloromethane] to afford the product (4.70 g).
Name
ethyl glyoxalate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
5.25 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[O:3].[H-].[Na+].[CH3:10][O:11][C:12](=[O:23])[C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[C:16](Cl)=[N:15][CH:14]=1>O1CCOCC1>[CH3:10][O:11][C:12](=[O:23])[C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[C:16]([O:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])=[N:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
ethyl glyoxalate
Quantity
2.8 g
Type
reactant
Smiles
C(C=O)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
5.25 g
Type
reactant
Smiles
COC(C1=CN=C(C(=C1)[N+](=O)[O-])Cl)=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness, sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
was added to pH 7
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a semi-solid
CUSTOM
Type
CUSTOM
Details
that was chromatographed on silica gel [dichloromethane-hexane (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CN=C(C(=C1)[N+](=O)[O-])OCC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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